Welcome to the BenchChem Online Store!
molecular formula C9H11NO B1320120 5,6,7,8-Tetrahydroisoquinolin-1(2H)-one CAS No. 26345-15-3

5,6,7,8-Tetrahydroisoquinolin-1(2H)-one

Cat. No. B1320120
M. Wt: 149.19 g/mol
InChI Key: BSSAYGWMFGXIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07795278B2

Procedure details

60 g (413 mmol) of 2H-isoquinolin-1-one (=isocarbostyril) are dissolved in 1 l of glacial acetic acid and, after addition of 2.3 g (10 mmol) of platinum(IV) oxide, hydrogenated under 3 bar at RT until conversion is complete. This entailed changing the catalyst after 3 days and a further 5 days. The suspension is filtered, concentrated and again concentrated after addition of toluene. The crude product is recrystallized from 1.6 l of water. Long needles are filtered off, and the mother liquor is concentrated and dried and separated on silica gel. 36.8 g (60%) of a colorless oil are obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][NH:2]1>C(O)(=O)C.[Pt](=O)=O>[C:1]1(=[O:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][NH:2]1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1(NC=CC2=CC=CC=C12)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
after 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
a further 5 days
Duration
5 d
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated
ADDITION
Type
ADDITION
Details
after addition of toluene
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from 1.6 l of water
FILTRATION
Type
FILTRATION
Details
Long needles are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
separated on silica gel

Outcomes

Product
Name
Type
product
Smiles
C1(NC=CC=2CCCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.